molecular formula C24H51N B1619743 Triisooctylamine CAS No. 2757-28-0

Triisooctylamine

Cat. No.: B1619743
CAS No.: 2757-28-0
M. Wt: 353.7 g/mol
InChI Key: YKGBNAGNNUEZQC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Derivation

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 6-methyl-N,N-bis(6-methylheptyl)heptan-1-amine . This nomenclature derives from its structural configuration:

  • A heptan-1-amine backbone (a seven-carbon chain with an amine group at position 1).
  • Two 6-methylheptyl substituents attached to the nitrogen atom, each consisting of a seven-carbon chain with a methyl branch at the sixth carbon.
  • A third 6-methylheptyl group replacing the remaining hydrogen on the nitrogen, completing the tertiary amine structure.

The branching pattern ensures all three alkyl groups are isooctyl (C₈H₁₇) derivatives, though the exact isomerism varies depending on synthetic routes. Computational tools such as Lexichem TK validate this naming convention by analyzing atomic connectivity and substituent priority.

Alternative Names and Historical Terminology

This compound has been referenced under multiple aliases, reflecting its commercial and functional roles:

  • TIOA : Abbreviation commonly used in extraction studies.
  • Adogen 381 and Alamine 330 : Trade names from historical surfactant formulations.
  • Hostarex 324 : A designation in polymer inclusion membrane research.
  • Tris(6-methylheptyl)amine : A semi-systematic name emphasizing substituent structure.

Deprecated terms include N,N-diisooctylisooctanamine and triheptylamine, 6,6',6''-trimethyl- , which have fallen out of favor due to ambiguities in isomer specification. Early industrial literature occasionally mislabeled it as trioctylamine , though this refers to a linear isomer (CAS 1116-76-3) with distinct physicochemical properties.

CAS Registry Numbers and Cross-Referenced Database Identifiers

This compound is primarily indexed under CAS 25549-16-0 , with a deprecated secondary entry at CAS 2757-28-0 . Cross-referenced identifiers include:

Database Identifier
PubChem CID 75991
ChemSpider ID 68490
EINECS 247-092-0, 220-416-8
UNII R555WMX5UK
Wikidata Q27287809
DSSTox DTXSID60863017

The European Community Number 247-092-0 is preferred for regulatory compliance, while MDL MFCD00011694 standardizes its use in laboratory settings. Discrepancies in CAS listings arise from legacy classifications of isooctyl isomers, necessitating careful verification in procurement.

Molecular Formula and Weight Validation

The molecular formula C₂₄H₅₁N is consistent across spectroscopic and chromatographic analyses. Theoretical molecular weight calculations proceed as follows:

  • Carbon (C): 24 atoms × 12.01 g/mol = 288.24 g/mol
  • Hydrogen (H): 51 atoms × 1.008 g/mol = 51.41 g/mol
  • Nitrogen (N): 1 atom × 14.01 g/mol = 14.01 g/mol
  • Total: 353.66 g/mol

Experimental values from mass spectrometry align closely, with reported weights of 353.67 g/mol and 353.6684 g/mol , attributed to isotopic variance. Discrepancies below 0.01% fall within instrumental error margins, confirming formula accuracy.

Properties

IUPAC Name

6-methyl-N,N-bis(6-methylheptyl)heptan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

YKGBNAGNNUEZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)CCCCCN(CCCCCC(C)C)CCCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H51N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID60863017
Record name 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)-
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Molecular Weight

353.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Liquid, Colorless liquid; [Sigma-Aldrich MSDS]
Record name Isooctanamine, N,N-diisooctyl-
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CAS No.

2757-28-0, 25549-16-0
Record name 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine
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Record name 6,6',6''-Trimethyltriheptylamine
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Record name 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)-
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Comparison with Similar Compounds

Data Tables

Table 1: Extraction Performance of TIOA vs. Comparable Extractants

Compound Application Efficiency/Selectivity Key Reference
TIOA Co(II)/Li(I) separation 74.5% Co(II), selectivity = 4.1
Aliquat 336 ReO₄⁻ extraction Inhibited by NO₃⁻; 80% recovery
TOA (trioctylamine) Carboxylic acid extraction Lower Ke vs. TIOA (e.g., 1.1×10³ for lactic acid)
TEHA (tri-2-ethylhexylamine) Co(II) extraction Lower viscosity but reduced selectivity in PIMs

Table 2: Structural Impact on Extraction

Property TIOA (Branched) TOA (Linear)
Viscosity in D2EHPA Lower (better flow) Higher (slower kinetics)
Co(II) Selectivity High (D = 15.2 at 1 M HCl) Moderate (D = 8.7)
Acid Complexation 1:2.8 (malic acid) 1:2.1 (malic acid)

Preparation Methods

Catalytic Reductive Alkylation: The Primary Industrial Method

The most widely documented method for synthesizing triisooctylamine involves the catalytic reductive alkylation of diisooctylamine with isooctanol. This process, detailed in patents CN107556197A and its derivative documentation, employs a heterogeneous catalyst system to facilitate the reaction under hydrogen pressure.

Reaction Mechanism and Conditions

The reaction proceeds via the reduction of diisooctylamine and isooctanol in the presence of hydrogen, mediated by a metal catalyst. The general pathway is:
Diisooctylamine + Isooctanol → this compound + Water

Critical parameters include:

  • Temperature : 180–230°C, optimized to 190–210°C for maximal yield.
  • Catalyst : A mixed oxide catalyst comprising copper, nickel, zinc, and magnesium nitrates supported on zirconium dioxide (ZrO2) or calcium carbonate (CaCO3).
  • Hydrogen Pressure : Maintained via continuous circulation to drive the reaction forward.
Table 1: Comparative Reaction Conditions and Yields from Patent Examples
Example Catalyst Support Temperature (°C) Time (h) Yield (%) Purity (%)
1 ZrO2 200–210 20 74 >98
2 CaCO3 190–200 18 72 >98

Catalyst Preparation and Role

The catalyst is synthesized by impregnating the support material (e.g., ZrO2) with aqueous solutions of metal nitrates, followed by calcination at 450°C. This creates active sites for hydrogenation, with Cu and Ni serving as primary reducers, while Zn and Mg enhance stability. The catalyst’s surface area and acidity critically influence reaction kinetics, as higher acidity promotes dehydration of isooctanol to iso-octene, a side reaction that reduces yield.

Purification and Byproduct Management

Post-synthesis purification is achieved through fractional distillation under reduced pressure. Unreacted isooctanol is recovered and recycled, minimizing waste. The crude this compound is distilled at temperatures exceeding 300°C to isolate the product at >98% purity.

Challenges in Byproduct Suppression

Side products include residual diisooctylamine and iso-octene derivatives. The former is minimized by optimizing hydrogen availability, while the latter is controlled by moderating reaction acidity. Patents report <1% diisooctylamine and negligible iso-octene in the final product after rectification.

Solvent Effects and Reaction Efficiency

The choice of solvent significantly impacts mass transfer rates. Studies using this compound-based solvents modified with tributyl phosphate (TBP) and Shellsol T demonstrate that solvent viscosity inversely correlates with reaction efficiency. Higher viscosity solvents (e.g., undiluted this compound) impede diffusion, whereas diluents like Shellsol T reduce viscosity by 40%, enhancing acetic acid extraction rates by up to 60%.

Table 2: Solvent Properties and Mass Transfer Performance
Solvent Composition Viscosity (cP) Interfacial Tension (mN/m) Mass Transfer Coefficient (m/s)
This compound + 20% TBP 12.3 8.5 1.2 × 10-5
This compound + Shellsol T 7.8 6.2 2.8 × 10-5

Alternative Synthesis Routes

While catalytic reductive alkylation dominates industrial production, alternative methods have been explored:

Alkylation of Ammonia with Isooctyl Halides

This method involves reacting ammonia with isooctyl chloride or bromide under basic conditions. However, it is less favored due to poor regioselectivity and the generation of quaternary ammonium salts as byproducts.

Hydroamination of Olefins

Preliminary studies suggest that hydroamination of iso-octene with ammonia could provide a direct route, but catalysts for this reaction remain underdeveloped, with yields below 30%.

Industrial Scalability and Environmental Considerations

The catalytic reductive alkylation method is preferred for scalability due to its continuous hydrogen circulation system and high atom economy. Environmental benefits include:

  • Recyclability : >90% of unreacted isooctanol is recovered.
  • Non-Corrosive Conditions : Neutral pH and absence of halide reagents reduce equipment degradation.

Q & A

Q. What are the established methods for synthesizing Triisooctylamine, and how can researchers verify its purity for experimental use?

this compound (TIOA) is synthesized via the reaction of isooctanol with ammonia under controlled catalytic conditions. To ensure purity, researchers should employ gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Quantitative analysis of residual solvents or byproducts can be performed using high-performance liquid chromatography (HPLC) with UV detection. For rigorous characterization, follow guidelines from Ashford’s Dictionary of Industrial Chemicals, which emphasizes verifying identity through spectral data and elemental analysis .

Q. How is this compound utilized as an ion carrier in liquid-liquid extraction systems, and what are its primary advantages over alternative carriers?

TIOA acts as a selective ion carrier in polymer inclusion membranes (PIMs) for metal ion separation. For example, in cobalt(II) and lithium(I) recovery from chloride solutions, TIOA achieves a Co(II) recovery factor of 74.5% vs. 5.3% for Li(I) after 24 hours, with a selectivity coefficient of 4.1 . Its advantages include high stability in acidic media (e.g., 0.1–2.0 M HCl) and compatibility with plasticizers like o-nitrophenyl octyl ether (ONPOE), which enhance membrane flexibility. Researchers should optimize carrier concentration (typically 0.5–2.0 wt%) and source-phase HCl levels (1.0–3.0 M) to maximize efficiency .

Advanced Research Questions

Q. What experimental parameters critically influence the selectivity of this compound-based membranes for cobalt(II) vs. lithium(I), and how can these be systematically optimized?

Key parameters include:

  • Membrane composition : Cellulose triacetate (CTA) as the base polymer (80–90 wt%) and ONPOE as the plasticizer (10–15 wt%) improve permeability .
  • Source-phase conditions : Higher HCl concentrations (>1.0 M) enhance Co(II) transport by protonating TIOA, while Li(I) remains in the aqueous phase due to weaker complexation .
  • Carrier concentration : A threshold of 1.5 wt% TIOA maximizes Co(II) flux without membrane saturation. Experimental optimization should involve factorial design (e.g., varying HCl, carrier concentration) and kinetic modeling (e.g., pseudo-first-order rate constants) to isolate dominant factors .

Q. How can researchers resolve contradictions in reported extraction efficiencies of this compound across different microemulsion systems (e.g., mercury vs. cobalt separation)?

Discrepancies arise from differences in:

  • Microemulsion components : For Hg(II) separation, optimal conditions include 0.03 M TIOA, 0.05 M HCl, and 0.10 M KBr in the feed phase, achieving >98% extraction . In contrast, Co(II) requires higher HCl concentrations (1.0–2.0 M) .
  • Competing ions : Br⁻ in Hg(II) systems enhances complexation, whereas Cl⁻ dominates in Co(II)/Li(I) systems. To reconcile results, conduct comparative studies using standardized protocols (e.g., fixed aqueous/organic phase ratios) and employ speciation modeling (e.g., Visual MINTEQ) to predict ion-carrier interactions under varying conditions .

Q. What methodologies are recommended for analyzing the stability and reusability of this compound-containing membranes in prolonged extraction cycles?

  • Stability tests : Monitor membrane integrity via scanning electron microscopy (SEM) before/after 10+ extraction-stripping cycles.
  • Carrier leaching : Quantify TIOA loss using UV-Vis spectroscopy (absorbance at 254 nm) in the stripping phase.
  • Reusability : Assess performance decay by comparing initial and final recovery factors. For example, a 10% drop in Co(II) recovery after 15 cycles indicates membrane degradation, necessitating polymer matrix redesign (e.g., crosslinking CTA with glutaraldehyde) .

Methodological Guidance for Data Analysis

Q. How should researchers statistically validate the selectivity coefficients reported in this compound-based separation studies?

Use the Henderson-Hasselbalch equation to model ion partitioning, and calculate selectivity coefficients (α) as:

α=DCo(II)DLi(I)\alpha = \frac{D_{Co(II)}}{D_{Li(I)}}

where DD is the distribution ratio. Validate results via triplicate experiments with error bars (±5%) and ANOVA to confirm significance (p < 0.05). Report confidence intervals to address variability in membrane batch preparation .

Q. What advanced spectroscopic techniques can elucidate the coordination mechanism between this compound and target metal ions?

  • EXAFS (Extended X-ray Absorption Fine Structure) : Resolve bond distances and coordination numbers in TIOA-metal complexes (e.g., Co-N vs. Li-N bonds).
  • FTIR-ATR (Fourier Transform Infrared-Attenuated Total Reflectance) : Identify shifts in N-H stretching frequencies (3200–3400 cm⁻¹) upon metal binding.
  • NMR titration : Track changes in TIOA’s aliphatic proton signals (δ 0.8–1.5 ppm) during complexation .

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